molecular formula C14H15N5OS B4517385 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4517385
M. Wt: 301.37 g/mol
InChI Key: NTYPJQHJCUCXQJ-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole ring fused with a thiazole ring

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological activity. For example, some benzimidazole derivatives have been found to inhibit certain enzymes, which can lead to their antiviral, antibacterial, or anticancer effects .

Future Directions

Benzimidazole derivatives have received significant attention due to their pharmacological significance, especially their antimicrobial, antifungal, antitubercular, antioxidant, anti-Alzheimer’s disease, and antihypertension activities . Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivatives under acidic conditions.

    Thiazole Ring Formation: Reacting the benzimidazole intermediate with a thioamide or similar sulfur-containing reagent.

    Final Coupling: Coupling the thiazole intermediate with an isopropylamine derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thiazole rings.

    Reduction: Reduction reactions could target the imine or amide functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

    Material Science: Possible use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or its various substituted derivatives.

    Thiazole Derivatives: Compounds such as thiazole or its substituted derivatives.

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is unique due to the combination of benzimidazole and thiazole rings, which might confer specific properties not found in simpler analogs.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-8(2)15-14-18-11(7-21-14)12(20)19-13-16-9-5-3-4-6-10(9)17-13/h3-8H,1-2H3,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYPJQHJCUCXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 2
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N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 4
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N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 6
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

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